![molecular formula C13H19ClN4O2 B3170731 Tert-butyl [1-(2-chloropyrimidin-4-yl)pyrrolidin-3-yl]carbamate CAS No. 945895-40-9](/img/structure/B3170731.png)
Tert-butyl [1-(2-chloropyrimidin-4-yl)pyrrolidin-3-yl]carbamate
Descripción general
Descripción
Tert-butyl [1-(2-chloropyrimidin-4-yl)pyrrolidin-3-yl]carbamate is a chemical compound with the molecular weight of 298.77 . The compound is in the form of a powder .
Molecular Structure Analysis
The IUPAC name for this compound is tert-butyl 1-(2-chloro-4-pyrimidinyl)-3-pyrrolidinylcarbamate . The InChI code for this compound is 1S/C13H19ClN4O2/c1-13(2,3)20-12(19)16-9-5-7-18(8-9)10-4-6-15-11(14)17-10/h4,6,9H,5,7-8H2,1-3H3,(H,16,19) .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 298.77 .Aplicaciones Científicas De Investigación
Synthesis and Crystal Structure
- The compound has been synthesized and characterized through methods such as X-ray crystallography, which provides detailed information about its molecular conformation and crystal packing. For instance, studies have developed efficient synthesis routes for related carbamate derivatives, highlighting the structural configurations and potential for further chemical modifications (Kant, Singh, & Agarwal, 2015).
Applications in Drug Development
- Research has explored the role of similar compounds in the synthesis of drug intermediates and active pharmaceutical ingredients (APIs). For example, specific carbamate derivatives have been used as intermediates in the synthesis of important drugs, suggesting the potential utility of the chemical for similar applications (Geng Min, 2010).
Material Science and Chemical Studies
- There is also interest in the compound's properties and reactivity for the development of materials and in chemical synthesis. For instance, its structural analogs have been investigated for their ability to form organogels, indicating potential applications in the design of soft materials and sensors (Wenhua Mi et al., 2018).
Mechanistic Insights and Chemical Reactions
- Studies have provided insights into the mechanisms of reactions involving similar compounds, offering valuable information for synthetic chemistry applications. For example, the compound's analogs have been used to study cyclopropanation reactions, which are critical for the synthesis of complex molecules (Wenjie Li et al., 2012).
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl N-[1-(2-chloropyrimidin-4-yl)pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN4O2/c1-13(2,3)20-12(19)16-9-5-7-18(8-9)10-4-6-15-11(14)17-10/h4,6,9H,5,7-8H2,1-3H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBWLWTNVMVMSHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C2=NC(=NC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl [1-(2-chloropyrimidin-4-yl)pyrrolidin-3-yl]carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



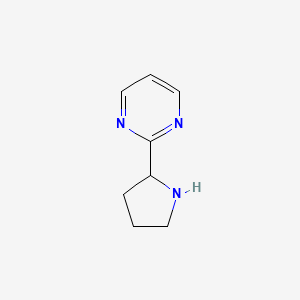
![{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine](/img/structure/B3170657.png)


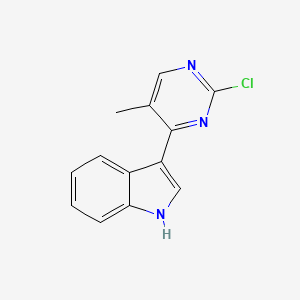
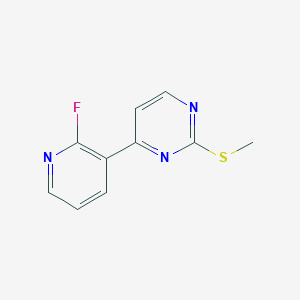

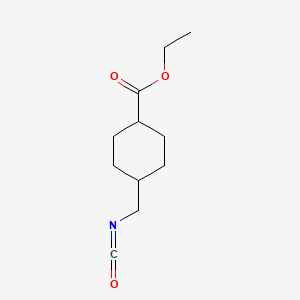
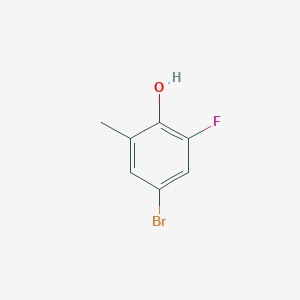
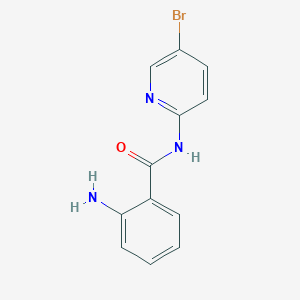
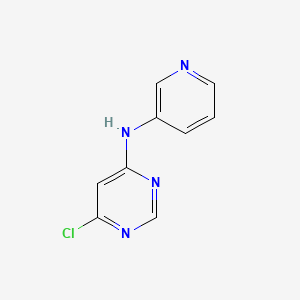

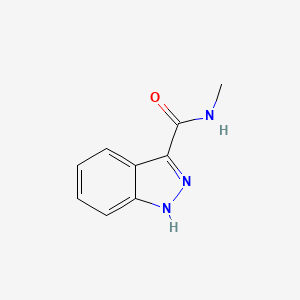
![(3Z)-3-[2-oxo-2-(thiophen-2-yl)ethylidene]-decahydroquinoxalin-2-one](/img/structure/B3170759.png)